molecular formula C20H33NO3S B5515572 (3R*,4R*)-1-{[5-(cyclohexylthio)-2-furyl]methyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol

(3R*,4R*)-1-{[5-(cyclohexylthio)-2-furyl]methyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol

Cat. No. B5515572
M. Wt: 367.5 g/mol
InChI Key: QUCXXQRNAMLVRT-OXQOHEQNSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions. For instance, Abdel‐Wahhab and El-Assal (1968) described the cyclisation of related furan compounds, which might be a relevant process in the synthesis of the target molecule (Abdel‐Wahhab & El-Assal, 1968). Nomura et al. (1986) discussed the synthesis of compounds involving furyl groups, which are a component of the molecule (Nomura, Okazaki, Hori, & Yoshii, 1986).

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated through methods like NMR and X-ray crystallography. For example, Wu et al. (2021) provided a detailed molecular structure analysis using these methods for a similarly structured compound (Wu et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving compounds with furyl and piperidinyl groups have been extensively studied. The reactivity of these groups under various conditions can provide insights into the chemical behavior of the compound . Ibata, Nakano, and Tamura (1992) explored reactions of benzopyrylium derivatives, which could be similar to the target compound's reactions (Ibata, Nakano, & Tamura, 1992).

Scientific Research Applications

Cyanophthalide Annulation in Chemical Synthesis

Nomura et al. (1986) explored the reaction of lithiated 3-cyano-1(3H)-isobenzofuranone with substituted 2-furfuralacetones, leading to the synthesis of various naphthohydroquinones and pyrano-γ-lactones. This research demonstrates the utility of furyl compounds in synthesizing complex organic structures, potentially applicable in creating novel materials or pharmaceuticals (Nomura, Okazaki, Hori, & Yoshii, 1986).

Stereochemistry and Analgesic Properties

Casy, Dewar, and Pascoe (1983) determined the stereochemistry of diastereoisomeric propionyl esters of 4-(2-furyl)-3-methyl-1-phenethylpiperidin-4-ols. Their work contributes to understanding the relationship between molecular structure and biological activity, which is crucial for the design of new analgesic compounds (Casy, Dewar, & Pascoe, 1983).

Benzofuran Derivatives Synthesis

Abdel‐Wahhab and El-Assal (1968) discussed the cyclisation of specific furyl-containing compounds to benzofuran derivatives. This process is significant for creating compounds with potential applications in various fields, including organic electronics and pharmaceuticals (Abdel‐Wahhab & El-Assal, 1968).

Synthesis of Cyclohexanones

Grootaert, Mijngheer, and Clercq (1982) reported the synthesis of cyclohexanones from furylmagnesium iodide, highlighting a method for generating key intermediates in organic synthesis. This research could have implications for developing new synthetic routes in chemical manufacturing (Grootaert, Mijngheer, & Clercq, 1982).

properties

IUPAC Name

(3R,4R)-1-[(5-cyclohexylsulfanylfuran-2-yl)methyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO3S/c1-16-14-21(12-10-20(16,22)11-13-23-2)15-17-8-9-19(24-17)25-18-6-4-3-5-7-18/h8-9,16,18,22H,3-7,10-15H2,1-2H3/t16-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCXXQRNAMLVRT-OXQOHEQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(CCOC)O)CC2=CC=C(O2)SC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(CCOC)O)CC2=CC=C(O2)SC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-1-{[5-(cyclohexylthio)-2-furyl]methyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol

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